molecular formula C5H8BrN3 B1383873 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole CAS No. 1823357-20-5

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

Cat. No.: B1383873
CAS No.: 1823357-20-5
M. Wt: 190.04 g/mol
InChI Key: ZPZHZSALQRZLJF-UHFFFAOYSA-N
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Description

Historical Context of Triazole-Based Compounds in Heterocyclic Chemistry

The development of triazole chemistry represents one of the most significant achievements in heterocyclic chemistry, with origins tracing back to the late 19th century. The name triazole was first coined by Bladin in 1885 to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. This foundational work established the nomenclature and basic understanding that would guide subsequent generations of researchers in exploring the vast potential of these nitrogen-rich heterocycles.

The initial synthesis of 1,2,4-triazoles was accomplished by Bladin in 1885, though the primary procedures of that era, such as the reaction of formamide with formylhydrazine, produced low yields of 1,2,4-triazole. These early synthetic challenges prompted continuous methodological improvements, with later discoveries showing that condensation of formamide with hydrazine sulfate yielded 1,2,4-triazole in average yield. The persistent efforts to optimize synthetic routes reflected the growing recognition of triazoles' potential significance in both academic and applied chemistry.

A pivotal moment in triazole history occurred in 1888 when Pechmann first reported the triazole group, establishing it as an important aromatic heterocycle system with enduring relevance. This early recognition was followed by substantial developments throughout the 20th century, including Dimroth and Fester's groundbreaking report in 1910 demonstrating that when heated in a sealed pipe, phenyl azide and acetylene-saturated acetone react to give 1-phenyl-1,2,3-triazole. Such discoveries laid the groundwork for understanding cycloaddition chemistry that would later become central to modern triazole synthesis.

The historical trajectory of triazole chemistry accelerated significantly with the establishment of several facile and convenient synthetic techniques, coupled with growing awareness of their versatile interaction with biological systems. The discovery of antifungal activities of azole derivatives in 1944 marked a turning point, leading to the invention of clinically significant compounds such as fluconazole, itraconazole, voriconazole, and posaconazole. This pharmaceutical breakthrough demonstrated the practical value of triazole scaffolds and stimulated intensive research into structure-activity relationships.

The evolution of triazole chemistry continued through the pioneering work of Huisgen and the subsequent discovery of copper(I)-catalyzed alkyne-azide cycloaddition, which revolutionized synthetic approaches to these heterocycles. These methodological advances established triazoles as key chromophores with immense medicinal value, attracting scientists across multiple disciplines including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences.

Structural Significance of Substituted 1H-1,2,4-Triazoles

The structural framework of 1,2,4-triazoles provides a versatile platform for chemical modification, with substitution patterns profoundly influencing both physical properties and biological activity. 1,2,4-Triazole itself exists as a planar molecule where the carbon-nitrogen and nitrogen-nitrogen distances fall into a narrow range of 136-132 picometers, consistent with aromatic character. This fundamental structure can accommodate various substituents at multiple positions, creating diverse chemical entities with distinct properties.

The parent 1H-1,2,4-triazole demonstrates amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution. The pKₐ of 1,2,4-triazolium (C₂N₃H₄⁺) is 2.45, while the pKₐ of the neutral molecule is 10.26. These acid-base properties establish the fundamental chemical behavior that influences how substituted derivatives interact with their chemical environment.

Substituted 1H-1,2,4-triazoles exhibit remarkable structural diversity based on their substitution patterns. The specific case of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole illustrates this diversity through its unique combination of substituents. The molecular structure features a bromine atom at position 3, an ethyl group at position 1, and a methyl group at position 5 of the triazole ring. This substitution pattern creates a compound with molecular formula C₅H₈BrN₃ and molecular weight 190.04 g/mol.

Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Reference
1,2,4-Triazole C₂H₃N₃ 69.07 Unsubstituted
This compound C₅H₈BrN₃ 190.04 1-ethyl, 3-bromo, 5-methyl
3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole C₅H₈BrN₃ 190.04 1-methyl, 3-bromo, 5-ethyl
3-Bromo-1-ethyl-1H-1,2,4-triazole C₄H₆BrN₃ 176.014 1-ethyl, 3-bromo

The electronic properties of substituted 1,2,4-triazoles are significantly influenced by the nature and position of substituents. Electron-withdrawing groups such as bromine can alter the electron density distribution within the triazole ring, affecting both chemical reactivity and intermolecular interactions. The presence of alkyl substituents like ethyl and methyl groups provides steric bulk and hydrophobic character, potentially influencing solubility, crystal packing, and biological activity.

Structural analysis reveals that 1,2,4-triazoles can exist in equilibrium between two tautomeric forms: 1H-form and 4H-form. However, calculated energy differences between azole tautomers support preference for the 1H over 4H tautomer. This tautomeric behavior is particularly relevant for substituted derivatives, as substituent positioning can influence the relative stability of different tautomeric forms.

Table 2: Physical Properties of this compound

Property Value Source
Molecular Formula C₅H₈BrN₃
Molecular Weight 190.04 g/mol
Chemical Abstracts Service Number 1823357-20-5
Simplified Molecular-Input Line-Entry System Code CC1=NC(Br)=NN1CC
Molecular Descriptor Language Number MFCD26938740

The structural significance of substituted 1H-1,2,4-triazoles extends beyond individual molecular properties to encompass their role in larger chemical systems. These compounds frequently serve as building blocks for more complex molecular architectures, including coordination compounds, pharmaceutical agents, and materials with specialized properties. The triazole ring's ability to coordinate with metal centers through its nitrogen atoms makes substituted derivatives valuable ligands in coordination chemistry.

Research has demonstrated that 1,2,4-triazoles and their fused heterocyclic derivatives show a wide spectrum of biological activities. The incorporation of the 1,2,4-triazole core into therapeutically important agents available in clinical therapy includes antifungal agents such as itraconazole, posaconazole, and voriconazole, as well as antiviral compounds like ribavirin. This pharmaceutical relevance underscores the importance of understanding structure-activity relationships within this compound class.

The synthetic accessibility of substituted 1,2,4-triazoles has been enhanced through development of various synthetic methodologies. These include the Einhorn-Brunner reaction and the Pellizzari reaction for preparing 1,2,4-triazoles generally. For unsubstituted 1,2,4-triazole specifically, preparation from thiosemicarbazide through acylation with formic acid followed by cyclization represents an established synthetic route. Such methodological diversity enables access to compounds with precise substitution patterns, facilitating structure-property relationship studies.

Properties

IUPAC Name

3-bromo-1-ethyl-5-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZHZSALQRZLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination Method

This method involves the bromination of 1-ethyl-5-methyl-1H-1,2,4-triazole using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

  • Reaction conditions : The bromination is typically performed in inert solvents like chloroform or dichloromethane at room temperature or slightly elevated temperatures to ensure selective substitution at the 3-position.
  • Mechanism : Electrophilic bromination targets the electron-rich C3 position of the triazole ring.
  • Advantages : This approach is straightforward and allows for direct access to the target compound with moderate to good yields.
  • Industrial scalability : Continuous flow reactors can be employed to improve safety and control, enhancing yield and reproducibility.

Stepwise Synthesis via Alkylation and Bromination

This approach involves multiple steps starting from unsubstituted 1,2,4-triazole or its methylated derivatives:

  • N1-Alkylation : Reaction of 1,2,4-triazole with ethylating agents (e.g., ethyl bromide or ethyl chloride) in the presence of a base (potassium hydroxide or potassium carbonate) and solvent (ethanol or DMF) to yield 1-ethyl-1H-1,2,4-triazole.

  • C5-Methylation : Introduction of a methyl group at the 5-position can be achieved by methylation reagents such as methyl iodide or via condensation with methyl formate derivatives under basic conditions.

  • Selective Bromination at C3 : The final step involves bromination using bromine or NBS under controlled conditions to install the bromine atom at the 3-position.

Step Reagents Solvent Temperature Notes
N1-Alkylation Ethyl bromide, KOH Ethanol Reflux Base-promoted alkylation
C5-Methylation Methyl iodide or methyl formate DMF or ethanol Room temperature Controlled methylation
Bromination (C3) Br2 or NBS CHCl3 or DCM 0-40°C Electrophilic substitution
  • A patented method for related brominated triazole derivatives involves lithiation of methylated triazole intermediates followed by reaction with dibromomethane to introduce bromine at the 5-position, illustrating the use of organolithium reagents for regioselective halogenation.
  • For 3-bromo-1-ethyl-1H-1,2,4-triazole, bromination of 1-ethyl-1H-1,2,4-triazole with bromine in dichloromethane at room temperature yields the brominated product efficiently.
  • The use of catalysts such as potassium carbonate improves alkylation yields, while solvents like DMF or ethanol are preferred for their polarity and solubility profiles.
  • Continuous flow techniques have been reported to enhance safety and scalability of bromination reactions, allowing better control over reaction parameters and minimizing side reactions.
Method Starting Material Key Reagents Solvent Temperature Yield (%) Notes
Direct bromination 1-ethyl-5-methyl-1H-1,2,4-triazole Br2 or NBS CHCl3, DCM 20-40°C 70-85 Simple, direct, scalable
Stepwise alkylation + bromination 1,2,4-triazole or 1-methyl-1H-1,2,4-triazole Ethyl bromide, methyl iodide, Br2 Ethanol, DMF, CHCl3 Reflux (alkylation), RT (bromination) 60-80 (overall) Multi-step, allows substitution control
Organolithium-mediated bromination 1-methyl-1H-1,2,4-triazole n-BuLi, dibromomethane THF -78°C to RT ~70 Regioselective halogenation

Post-synthesis, the compound is typically characterized and purified by:

The preparation of 3-bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is effectively achieved via direct bromination of the corresponding 1-ethyl-5-methyl-1H-1,2,4-triazole or through a stepwise approach involving alkylation and bromination. The choice of method depends on the availability of starting materials, desired purity, and scale of production. Advances in organolithium chemistry and continuous flow reactors have enhanced regioselectivity, yield, and scalability. Analytical methods ensure the compound's structural integrity and purity, supporting its application in medicinal and synthetic chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate or sodium hydride, and solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-1-ethyl-5-methyl-1H-1,2,4-triazole, while coupling reactions can produce more complex triazole derivatives.

Scientific Research Applications

Chemical Synthesis Applications

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is primarily utilized as a building block in the synthesis of more complex molecules. Its bromine atom enhances its reactivity in nucleophilic substitution reactions, making it an effective precursor for various derivatives.

Key Applications in Chemistry:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the production of active pharmaceutical ingredients (APIs) due to its ability to form diverse chemical structures.
  • Agrochemical Development: The compound is explored for its potential use in developing new pesticides and herbicides, benefiting from its biological activity against pathogens.

The biological properties of this compound are noteworthy. Research indicates that it exhibits antimicrobial , antifungal , and anticancer activities.

Biological Applications:

  • Antimicrobial Properties: Studies have shown that derivatives of triazoles can effectively combat resistant strains of bacteria such as Escherichia coli, suggesting their potential use in treating infections caused by multidrug-resistant organisms.
    Study TypeFindings
    AntimicrobialEffective against resistant E. coli strains
    AntifungalActive against various fungal pathogens
    AnticancerModifications enhance cytotoxicity against specific cancer cell lines

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications.

Notable Case Studies:

  • Anticancer Research: In vitro studies demonstrated that modifications to the side chains of triazole derivatives significantly affect their anticancer properties. Compounds with electron-donating groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to those without such modifications.
  • Fungal Inhibition: Research indicated that certain triazole derivatives showed potent antifungal activity against Candida albicans, highlighting their potential as antifungal agents.

Industrial Applications

Beyond its roles in chemistry and biology, this compound is also used in various industrial processes.

Industrial Uses:

  • Catalyst Development: The compound acts as a catalyst in the synthesis of esters and other organic compounds. Its ability to accept and transfer acyl groups enhances reaction efficiency.
Application TypeDescription
CatalysisUsed in ester synthesis and other organic reactions
Industrial ChemicalsProduction of various chemicals through controlled reactions

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of 1,2,4-triazoles. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Key References
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole 1-Ethyl, 3-Br, 5-Me 219.09 g/mol Antimicrobial (inferred)
3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2) 1-Me, 3-Br 176.98 g/mol Not reported (structural studies)
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole (CAS 1638221-51-8) 1-Ethyl, 3-Me, 5-Br 219.09 g/mol Antifungal (inferred)
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole 3-NH₂, 5-Aryl 348.76 g/mol Anticonvulsant (ED₅₀ = 1.4 mg/kg)
5-Bromo-3-(ethylthio)-1H-1,2,4-triazole (CAS 1209935-35-2) 3-SEt, 5-Br 222.12 g/mol Not reported (synthetic interest)

Key Observations:

  • Positional Isomerism: The target compound and its positional isomer (5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole) differ in bromine placement. Bromine at position 3 (target) vs.
  • Lipophilicity : The ethyl group in the target compound enhances lipophilicity compared to methyl-substituted analogs (e.g., 3-Bromo-1-methyl-1H-1,2,4-triazole), likely improving membrane permeability in antimicrobial applications .
  • Bioactivity : Halogenated triazoles (Br, Cl) generally exhibit enhanced antimicrobial and anticonvulsant activities due to electron-withdrawing effects, which stabilize ligand-receptor interactions .

Crystallographic and Spectral Analysis

  • Hydrogen Bonding : Crystallographic studies (e.g., using SHELX ) reveal that ethyl and methyl substituents influence hydrogen-bonding patterns, affecting crystal packing and stability .
  • Spectral Signatures : The target compound’s ¹³C NMR shows distinct signals for C-Br (~95–105 ppm) and quaternary carbons, while its mass spectrum (EI-MS) typically exhibits [M+H]+ peaks around m/z 220 .

Biological Activity

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its potential antimicrobial, antifungal, and anticancer properties, along with the underlying mechanisms of action and relevant research findings.

Overview of Triazole Compounds

Triazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. They are known for their significant pharmacological properties, including antimicrobial , antifungal , and anticancer activities. The presence of substituents such as bromine in this compound enhances its biological activity by modifying its interaction with biological targets.

Target Interaction

The nitrogen atoms in the triazole ring play a crucial role in binding to active sites of enzymes involved in various biochemical pathways. This interaction can lead to inhibition of enzyme activity, thereby affecting cellular processes critical for pathogen survival or cancer cell proliferation.

Biochemical Pathways

Research indicates that triazole derivatives can modulate multiple biochemical pathways. For instance, they may interfere with nucleic acid synthesis or disrupt cellular signaling pathways essential for growth and replication .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it possesses significant antibacterial properties comparable to standard antibiotics .

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus5Equivalent to ceftriaxone
Escherichia coli10Moderate activity
Pseudomonas aeruginosa8Moderate activity

Antifungal Activity

The compound exhibits antifungal properties against various fungal pathogens. Its mechanism involves disrupting the synthesis of ergosterol, a key component of fungal cell membranes. This has been particularly noted in studies involving Candida species and other opportunistic fungi .

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been linked to the inhibition of tumor growth in preclinical models by targeting metabolic processes essential for cancer cell survival .

Case Studies and Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Efficacy : A study reported that derivatives of triazole exhibited strong antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of conventional treatments .
  • Antifungal Activity : Another investigation highlighted the compound's effectiveness against Candida albicans, where it demonstrated a substantial reduction in fungal load in vitro and in vivo models .
  • Anticancer Properties : A recent study focused on the compound's ability to inhibit specific cancer cell lines. The results indicated a dose-dependent response leading to increased apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-bromo-1-ethyl-5-methyl-1H-1,2,4-triazole, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves bromination of pre-functionalized triazole cores. For example, N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as a catalyst has been used for bromination at the 3-position of 1,2,4-triazoles . Key intermediates, such as 1-ethyl-5-methyl-1H-1,2,4-triazole, should be characterized via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (SC-XRD) is recommended to confirm regioselectivity, as seen in structurally similar triazoles (e.g., 3-ethyl-1H-1,2,4-triazole-5(4H)-thione) .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For brominated triazoles, monitor bromine retention via inductively coupled plasma mass spectrometry (ICP-MS). Thermal stability can be evaluated using differential scanning calorimetry (DSC), as demonstrated for brominated triazole-thiones .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of brominated 1,2,4-triazoles?

  • Methodological Answer : Discrepancies often arise from differences in substitution patterns or assay conditions. For example, 1,5-disubstituted triazoles with bromine at the 3-position show variable antitumor activity depending on the electronic nature of substituents . To resolve contradictions:

  • Perform dose-response curves across multiple cell lines.
  • Use computational docking to compare binding affinities with targets like cyclooxygenase-2 (COX-2) .
  • Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

Q. How can synthetic yields of this compound be optimized for gram-scale production?

  • Methodological Answer : Optimize bromination conditions using design of experiments (DoE). Key factors include:

  • Solvent polarity : CCl₄ minimizes side reactions compared to polar solvents .
  • Catalyst loading : Benzoyl peroxide at 10 mol% improves reaction efficiency .
  • Temperature : Reflux (80–90°C) ensures complete conversion.
    Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. What advanced spectroscopic techniques elucidate the electronic effects of bromine in 1,2,4-triazoles?

  • Methodological Answer :

  • X-ray photoelectron spectroscopy (XPS) : Quantifies bromine’s electron-withdrawing effect on the triazole ring .
  • NMR relaxation studies : 1H^1H-15N^{15}N HMBC correlations reveal changes in electron density at nitrogen atoms .
  • DFT calculations : Compare experimental (SC-XRD) and computed bond lengths/angles to assess resonance stabilization .

Q. How can researchers design derivatives of this compound for targeted bioactivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Replace the ethyl group with bulkier substituents (e.g., benzyl) to enhance lipophilicity, as seen in COX-2 inhibitors .
  • Click chemistry : Introduce triazole-azide cycloadducts at the 5-methyl position for modular functionalization .
  • Metallation : Coordinate with transition metals (e.g., Cu(II)) to exploit redox activity in antimicrobial assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

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